Cas no 2229664-68-8 (6-(4-fluorophenyl)hexa-3,5-dien-2-amine)

6-(4-Fluorophenyl)hexa-3,5-dien-2-amine is a fluorinated dienamine compound characterized by its conjugated double-bond system and aromatic fluorophenyl substituent. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly for constructing complex fluorinated scaffolds. The presence of the fluorine atom enhances electronic properties, influencing regioselectivity in subsequent reactions. The amine functionality offers further derivatization potential, enabling applications in pharmaceuticals, agrochemicals, and materials science. Its conjugated diene system may also facilitate cycloaddition or polymerization processes. The compound's well-defined structure ensures reproducibility in synthetic routes, while its stability under controlled conditions allows for flexible handling in research and industrial settings.
6-(4-fluorophenyl)hexa-3,5-dien-2-amine structure
2229664-68-8 structure
Product name:6-(4-fluorophenyl)hexa-3,5-dien-2-amine
CAS No:2229664-68-8
MF:C12H14FN
Molecular Weight:191.244666576385
CID:6415783
PubChem ID:165618395

6-(4-fluorophenyl)hexa-3,5-dien-2-amine 化学的及び物理的性質

名前と識別子

    • 6-(4-fluorophenyl)hexa-3,5-dien-2-amine
    • 2229664-68-8
    • EN300-1811184
    • インチ: 1S/C12H14FN/c1-10(14)4-2-3-5-11-6-8-12(13)9-7-11/h2-10H,14H2,1H3/b4-2+,5-3+
    • InChIKey: AANDJOSBNHXTBJ-ZUVMSYQZSA-N
    • SMILES: FC1C=CC(=CC=1)/C=C/C=C/C(C)N

計算された属性

  • 精确分子量: 191.111027613g/mol
  • 同位素质量: 191.111027613g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 202
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 2
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.6
  • トポロジー分子極性表面積: 26Ų

6-(4-fluorophenyl)hexa-3,5-dien-2-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1811184-0.1g
6-(4-fluorophenyl)hexa-3,5-dien-2-amine
2229664-68-8
0.1g
$1081.0 2023-09-19
Enamine
EN300-1811184-2.5g
6-(4-fluorophenyl)hexa-3,5-dien-2-amine
2229664-68-8
2.5g
$2408.0 2023-09-19
Enamine
EN300-1811184-1.0g
6-(4-fluorophenyl)hexa-3,5-dien-2-amine
2229664-68-8
1g
$1229.0 2023-06-03
Enamine
EN300-1811184-0.05g
6-(4-fluorophenyl)hexa-3,5-dien-2-amine
2229664-68-8
0.05g
$1032.0 2023-09-19
Enamine
EN300-1811184-10.0g
6-(4-fluorophenyl)hexa-3,5-dien-2-amine
2229664-68-8
10g
$5283.0 2023-06-03
Enamine
EN300-1811184-1g
6-(4-fluorophenyl)hexa-3,5-dien-2-amine
2229664-68-8
1g
$1229.0 2023-09-19
Enamine
EN300-1811184-0.5g
6-(4-fluorophenyl)hexa-3,5-dien-2-amine
2229664-68-8
0.5g
$1180.0 2023-09-19
Enamine
EN300-1811184-5.0g
6-(4-fluorophenyl)hexa-3,5-dien-2-amine
2229664-68-8
5g
$3562.0 2023-06-03
Enamine
EN300-1811184-10g
6-(4-fluorophenyl)hexa-3,5-dien-2-amine
2229664-68-8
10g
$5283.0 2023-09-19
Enamine
EN300-1811184-0.25g
6-(4-fluorophenyl)hexa-3,5-dien-2-amine
2229664-68-8
0.25g
$1131.0 2023-09-19

6-(4-fluorophenyl)hexa-3,5-dien-2-amine 関連文献

6-(4-fluorophenyl)hexa-3,5-dien-2-amineに関する追加情報

Comprehensive Overview of 6-(4-fluorophenyl)hexa-3,5-dien-2-amine (CAS No. 2229664-68-8): Properties, Applications, and Market Insights

The compound 6-(4-fluorophenyl)hexa-3,5-dien-2-amine (CAS No. 2229664-68-8) is an emerging fluorinated organic amine with significant potential in pharmaceutical and material science research. This structurally unique molecule features a conjugated diene system linked to a 4-fluorophenyl group, making it a valuable intermediate for drug discovery and specialty chemical synthesis. As interest in fluorinated building blocks grows across industries, understanding this compound's characteristics becomes increasingly important for researchers and manufacturers.

Chemically, 6-(4-fluorophenyl)hexa-3,5-dien-2-amine belongs to the class of fluorinated dienyl amines, characterized by its molecular formula C12H14FN and molecular weight of 191.25 g/mol. The presence of both the electron-withdrawing fluorine atom and the electron-donating amine group creates interesting electronic properties that researchers are exploring for various applications. Recent studies highlight its potential as a precursor for bioactive molecule synthesis, particularly in developing novel therapeutic agents targeting neurological disorders - a hot topic in current pharmaceutical research.

The synthesis of CAS 2229664-68-8 typically involves multi-step organic reactions starting from commercially available 4-fluorobenzaldehyde. Advanced purification techniques like column chromatography ensure high purity (>98%) for research applications. Analytical characterization through NMR spectroscopy (both 1H and 13C), mass spectrometry, and HPLC confirms the compound's structural integrity. These quality control measures are crucial for researchers investigating structure-activity relationships in drug development projects.

In pharmaceutical applications, the 6-(4-fluorophenyl)hexa-3,5-dien-2-amine scaffold shows promise for designing CNS-active compounds, answering the growing demand for neurological disorder treatments. The fluorine atom's presence often enhances metabolic stability and membrane permeability - key considerations in modern drug design. Additionally, the conjugated system allows for potential applications in fluorescent probes for biological imaging, a rapidly expanding field in diagnostic research.

Material scientists are investigating CAS 2229664-68-8 for its potential in creating novel organic electronic materials. The compound's extended π-conjugation system combined with the fluorine substituent makes it interesting for developing organic semiconductors or nonlinear optical materials. These applications align well with current industry trends toward sustainable and flexible electronic devices.

The global market for fluorinated fine chemicals like 6-(4-fluorophenyl)hexa-3,5-dien-2-amine is experiencing steady growth, driven by pharmaceutical and advanced material sectors. Market analysts project a compound annual growth rate (CAGR) of 6-8% for similar fluorinated intermediates through 2028. Suppliers typically offer this compound in research quantities (100mg to 10g) with custom synthesis options available for larger-scale requirements.

Storage and handling of 2229664-68-8 require standard organic compound precautions - protection from light and moisture at recommended temperatures (-20°C for long-term storage). While not classified as hazardous under standard regulations, proper laboratory safety protocols should always be followed when working with this chemical. Researchers frequently search for stability data and solubility information for this compound, indicating strong interest in its practical handling characteristics.

Future research directions for 6-(4-fluorophenyl)hexa-3,5-dien-2-amine include exploring its potential in catalysis and as a ligand in transition metal complexes. The compound's structural features make it attractive for asymmetric synthesis applications, particularly in creating chiral amine derivatives. These developments could significantly impact the synthesis of complex pharmaceutical ingredients.

For researchers considering CAS 2229664-68-8 for their projects, several key questions frequently arise: What are the optimal reaction conditions for derivatizing this compound? How does the fluorine substitution pattern affect biological activity? What are the most effective purification methods? Addressing these common queries helps position this technical overview as valuable content for scientific audiences while optimizing for relevant search terms in the chemical research space.

In conclusion, 6-(4-fluorophenyl)hexa-3,5-dien-2-amine represents an important addition to the toolbox of fluorinated synthetic intermediates. Its unique combination of structural features offers multiple avenues for innovation in drug discovery and material science. As research continues to uncover new applications for this compound, its importance in specialized chemical synthesis is likely to grow, making it a compound worth watching in coming years.

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